molecular formula C13H11Br2NO B13887109 3,5-Dibromo-4-(2-phenylethoxy)pyridine

3,5-Dibromo-4-(2-phenylethoxy)pyridine

Cat. No.: B13887109
M. Wt: 357.04 g/mol
InChI Key: QQIYYWQNQIXVDR-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(2-phenylethoxy)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, and a 2-phenylethoxy group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide (LDA) and subsequent reaction with electrophiles to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to introduce the 2-phenylethoxy group .

Industrial Production Methods

Industrial production methods for 3,5-Dibromo-4-(2-phenylethoxy)pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(2-phenylethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with electrophiles can yield 4-alkyl-3,5-dibromopyridines .

Scientific Research Applications

3,5-Dibromo-4-(2-phenylethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(2-phenylethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-(2-phenylethoxy)pyridine is unique due to the presence of the 2-phenylethoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C13H11Br2NO

Molecular Weight

357.04 g/mol

IUPAC Name

3,5-dibromo-4-(2-phenylethoxy)pyridine

InChI

InChI=1S/C13H11Br2NO/c14-11-8-16-9-12(15)13(11)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2

InChI Key

QQIYYWQNQIXVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=NC=C2Br)Br

Origin of Product

United States

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